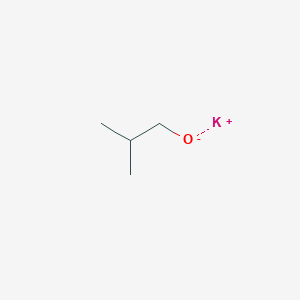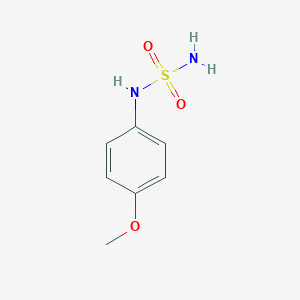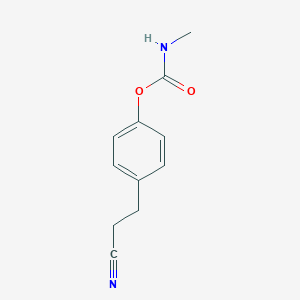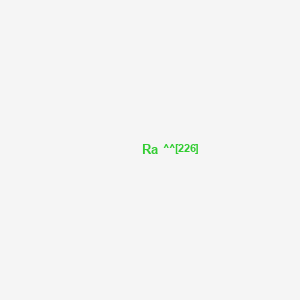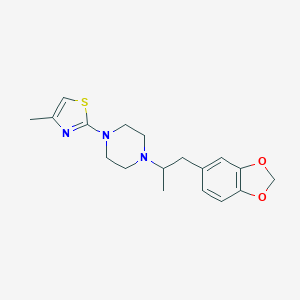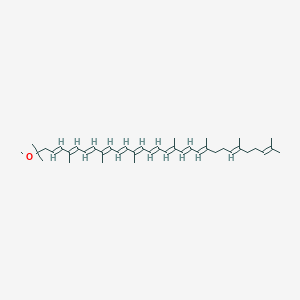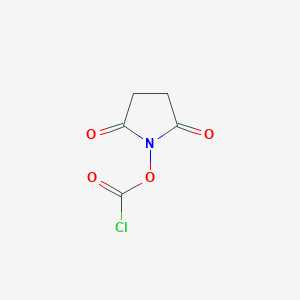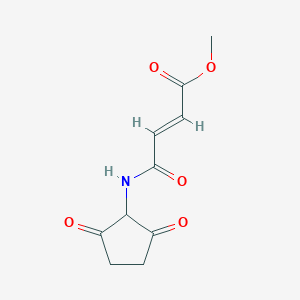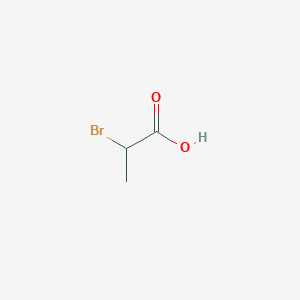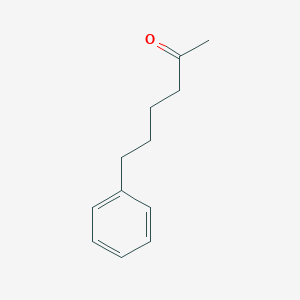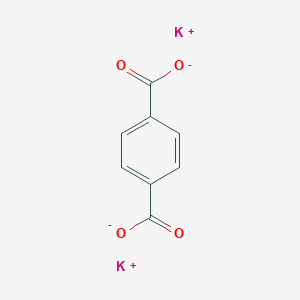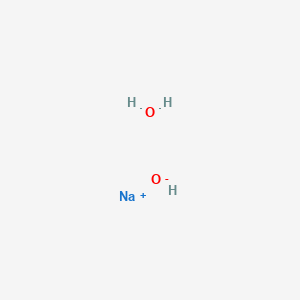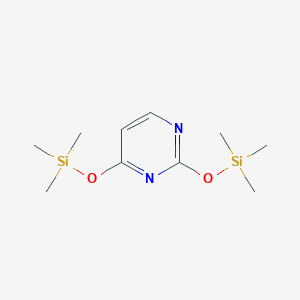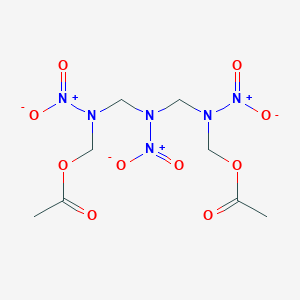
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has also been shown to induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.
Effets Biochimiques Et Physiologiques
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and induce cell death in cancer cells. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be purified to a high degree of purity. However, one of the limitations of using Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is its toxicity. The compound can be harmful if ingested or inhaled, and appropriate safety precautions must be taken when handling it.
Orientations Futures
There are several future directions for research on Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI). One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) and to identify its molecular targets in cells.
Méthodes De Synthèse
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is synthesized by the reaction of methanol with nitric acid and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified through distillation and recrystallization. The synthesis method is relatively simple, and the yield of the product is high.
Applications De Recherche Scientifique
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been used as a catalyst in organic synthesis reactions and as a reagent in analytical chemistry.
Propriétés
Numéro CAS |
14173-62-7 |
|---|---|
Nom du produit |
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI) |
Formule moléculaire |
C8H14N6O10 |
Poids moléculaire |
354.23 g/mol |
Nom IUPAC |
[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3 |
Clé InChI |
CHBKPOAEXQUKHL-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
14173-62-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



